molecular formula C16H24N2O B290895 N-(4-pyridinyl)-10-undecenamide

N-(4-pyridinyl)-10-undecenamide

Cat. No.: B290895
M. Wt: 260.37 g/mol
InChI Key: IIGUBEXBRRYONE-UHFFFAOYSA-N
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Description

N-(4-Pyridinyl)-10-undecenamide is an organic compound featuring an 11-carbon undecenamide backbone (with a terminal double bond at the 10th position) and a 4-pyridinyl substituent attached via an amide linkage.

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-pyridin-4-ylundec-10-enamide

InChI

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-8-9-10-16(19)18-15-11-13-17-14-12-15/h2,11-14H,1,3-10H2,(H,17,18,19)

InChI Key

IIGUBEXBRRYONE-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NC1=CC=NC=C1

Canonical SMILES

C=CCCCCCCCCC(=O)NC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Nitrophenyl)-10-undecenamide

  • Molecular Formula : C₁₇H₂₄N₂O₃ .
  • Structure: The nitro group (-NO₂) at the para position of the phenyl ring introduces strong electron-withdrawing effects, polarizing the amide bond and enhancing electrophilicity. This contrasts with the pyridinyl group in the target compound, where the nitrogen in the aromatic ring contributes to π-π stacking and hydrogen-bonding capabilities.
  • Implications : Nitro-substituted analogs are often associated with higher reactivity in electrophilic substitution reactions but may exhibit reduced solubility in polar solvents compared to pyridine-containing derivatives .

N-(4-Methoxyphenyl)-10-undecenamide

  • Molecular Formula: C₁₈H₂₇NO₂ .
  • Structure : The methoxy (-OCH₃) group at the para position is electron-donating, increasing electron density on the phenyl ring. This contrasts sharply with the electron-deficient pyridinyl ring in the target compound.

N-(2-Pyrimidinyl)-10-undecenamide

  • Molecular Formula : C₁₅H₂₃N₃O .
  • Structure: The pyrimidine ring contains two nitrogen atoms, creating a more electron-deficient heterocycle than pyridine.
  • Implications : Pyrimidine derivatives often exhibit distinct binding affinities in medicinal chemistry applications compared to single-nitrogen heterocycles like pyridine .

N-(2-Morpholinoethyl)-10-undecenamide

  • Molecular Formula : C₁₇H₃₂N₂O₂ .
  • Structure: The morpholinoethyl group introduces a tertiary amine and ether moiety, significantly altering steric bulk and solubility. This substituent is more flexible and hydrophilic than rigid aromatic groups like pyridine.
  • Implications : Morpholine-containing compounds are frequently designed to improve blood-brain barrier penetration or modulate metabolic stability .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituent Type Key Properties/Implications
N-(4-Pyridinyl)-10-undecenamide Not explicitly provided (inferred) Pyridine (aromatic, π-π interactions) Moderate polarity, hydrogen-bonding capability
N-(4-Nitrophenyl)-10-undecenamide C₁₇H₂₄N₂O₃ Nitrophenyl (electron-withdrawing) High reactivity, reduced solubility in polar solvents
N-(4-Methoxyphenyl)-10-undecenamide C₁₈H₂₇NO₂ Methoxyphenyl (electron-donating) Increased lipophilicity, altered pharmacokinetics
N-(2-Pyrimidinyl)-10-undecenamide C₁₅H₂₃N₃O Pyrimidine (dual nitrogen) Enhanced hydrogen-bonding, potential bioactivity
N-(2-Morpholinoethyl)-10-undecenamide C₁₇H₃₂N₂O₂ Morpholinoethyl (flexible, hydrophilic) Improved solubility, metabolic stability

Research Findings and Theoretical Insights

  • Solubility Trends: Aromatic nitro and methoxy groups reduce and enhance lipophilicity, respectively, while morpholino groups balance hydrophilicity and steric bulk .
  • Biological Relevance : Pyrimidine and morpholine derivatives are common in drug design for targeting enzymes (e.g., kinases) or improving bioavailability .

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